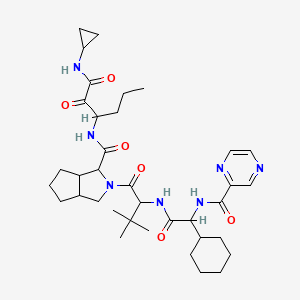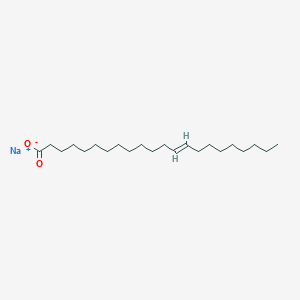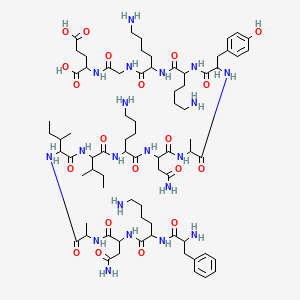
N-desmethylclindamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-desmethylclindamycin is a metabolite of clindamycin, a lincosamide antibiotic derived from lincomycin. Clindamycin is widely used to treat serious infections caused by susceptible anaerobic bacteria, as well as certain streptococcal, staphylococcal, and pneumococcal infections . This compound retains some of the bioactivity of its parent compound and is formed through the N-demethylation of clindamycin .
Preparation Methods
N-desmethylclindamycin is primarily produced as a metabolite during the hepatic metabolism of clindamycin. The process involves the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5
Chemical Reactions Analysis
N-desmethylclindamycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form clindamycin sulfoxide.
N-demethylation: This reaction is responsible for its formation from clindamycin.
Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield different products.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for N-demethylation and oxidizing agents for oxidation reactions. The major products formed from these reactions include clindamycin sulfoxide and other minor metabolites .
Scientific Research Applications
N-desmethylclindamycin is primarily studied in the context of its parent compound, clindamycin. Its applications include:
Pharmacokinetic Studies: Understanding the metabolism and bioavailability of clindamycin.
Antibiotic Resistance Research: Investigating the mechanisms of resistance to clindamycin and its metabolites.
Environmental Studies: Monitoring the presence and transformation of clindamycin and its metabolites in sewage and wastewater.
Mechanism of Action
Comparison with Similar Compounds
N-desmethylclindamycin is similar to other metabolites of clindamycin, such as clindamycin sulfoxide. Both metabolites retain some bioactivity and are formed through different metabolic pathways . Compared to clindamycin, this compound has a slightly different chemical structure due to the removal of a methyl group, which may affect its pharmacokinetic properties .
Similar compounds include:
Clindamycin Sulfoxide: Another major metabolite of clindamycin formed through S-oxidation.
Lincomycin: The parent compound from which clindamycin is derived.
This compound’s uniqueness lies in its formation through N-demethylation and its role in the overall pharmacokinetics and metabolism of clindamycin .
Properties
Molecular Formula |
C17H31ClN2O5S |
|---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24) |
InChI Key |
HDBHHHCDEYATPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)

![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)

![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)
![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)

![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)


![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)
![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)

